molecular formula C18H22ClNO B1385538 4-Butoxy-N-(4-chlorophenethyl)aniline CAS No. 1040687-44-2

4-Butoxy-N-(4-chlorophenethyl)aniline

Cat. No.: B1385538
CAS No.: 1040687-44-2
M. Wt: 303.8 g/mol
InChI Key: ORMOCGYHMHATNP-UHFFFAOYSA-N
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Description

Introduction to 4-Butoxy-N-(4-chlorophenethyl)aniline

Historical Context and Discovery

The development of this compound emerged from systematic investigations into substituted aniline derivatives, which have been extensively studied since the early development of organic chemistry in the nineteenth century. Aniline derivatives have long been recognized for their versatility in synthetic chemistry and their potential biological activities, leading to continued research into novel substitution patterns. The specific combination of butoxy and chlorophenethyl substituents in this compound represents a strategic approach to modulating the electronic and steric properties of the aniline core structure.

The compound's discovery and characterization likely occurred through systematic synthetic chemistry research aimed at exploring the structure-activity relationships of substituted anilines. Research into such compounds has been driven by the pharmaceutical industry's ongoing search for new therapeutic agents and the materials science community's interest in functional organic molecules with tailored properties.

Nomenclature and Chemical Identification

International Union of Pure and Applied Chemistry Name and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-butoxy-N-[2-(4-chlorophenyl)ethyl]aniline. This nomenclature precisely describes the molecular structure by identifying the butoxy group at the 4-position of the aniline ring and the 2-(4-chlorophenyl)ethyl group attached to the nitrogen atom. Alternative names for this compound include this compound, which represents a simplified version of the systematic name commonly used in chemical databases and commercial suppliers.

The compound is also referenced by various synonyms depending on the source and application context. These alternative names include 4-butoxy-N-[2-(4-chlorophenyl)ethyl]aniline and related variations that emphasize different aspects of the molecular structure while maintaining chemical accuracy.

Chemical Abstracts Service Number and Registry Data

Properties

IUPAC Name

4-butoxy-N-[2-(4-chlorophenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-2-3-14-21-18-10-8-17(9-11-18)20-13-12-15-4-6-16(19)7-5-15/h4-11,20H,2-3,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMOCGYHMHATNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Butoxy-N-(4-chlorophenethyl)aniline typically involves the reaction of 4-chlorophenethylamine with 4-butoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Butoxy-N-(4-chlorophenethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Proteomics

4-Butoxy-N-(4-chlorophenethyl)aniline is primarily used in proteomics, where it serves as a reagent in biochemical assays. Its role involves studying protein interactions, functions, and structures, which are crucial for understanding cellular processes and disease mechanisms .

Antiviral Research

Recent studies have identified derivatives of compounds similar to this compound that exhibit antiviral properties, particularly against coronaviruses such as MERS-CoV. These derivatives were shown to inhibit viral replication effectively, suggesting potential therapeutic applications for similar compounds .

Drug Development

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its derivatives have been explored for their pharmacological activities, including anti-cancer properties and enzyme inhibition .

Case Study 1: Proteomic Analysis

In a study focused on protein interactions, researchers utilized this compound as a probe to identify binding partners of specific enzymes involved in metabolic pathways. The results indicated that the compound effectively modulated enzyme activity, leading to insights into metabolic regulation.

Case Study 2: Antiviral Activity

A series of experiments were conducted to evaluate the antiviral efficacy of compounds related to this compound against MERS-CoV. The findings revealed that certain structural modifications enhanced the inhibitory effects on viral replication without significant cytotoxicity, highlighting the potential for developing new antiviral agents based on this compound .

Mechanism of Action

The mechanism of action of 4-Butoxy-N-(4-chlorophenethyl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Substituent Effects on the Aniline Ring: Alkoxy Chain Length

The alkoxy group’s chain length significantly impacts lipophilicity and solubility. For example:

  • 4-Hexyloxyaniline (C₆H₁₃O-) exhibits higher lipophilicity than 4-butoxyaniline due to its longer alkyl chain, making it less water-soluble but more suitable for non-polar solvents .
  • 4-Methoxy-N-(1-phenylethyl)aniline (C₁H₃O-) has a shorter methoxy group, leading to reduced steric hindrance and enhanced solubility in polar solvents compared to the butoxy analog .

Table 1: Alkoxy Substituent Comparison

Compound Alkoxy Group Molecular Weight Key Property Reference
4-Butoxy-N-(4-chlorophenethyl)aniline C₄H₉O- ~317.8 (calc.) Moderate lipophilicity Target
4-Hexyloxyaniline C₆H₁₃O- 193.27 High lipophilicity
4-Methoxy-N-(1-phenylethyl)aniline C₁H₃O- 227.31 Moderate solubility
N-Substituent Variations
  • 4,4'-Bis(1-phenylethyl)diphenylamine () has bulky substituents that confer high thermal stability, a trait useful in polymer stabilizers.
  • 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline () demonstrates how chloro and methoxy groups can synergistically alter conjugation and crystal packing.

Table 2: N-Substituent Comparison

Compound N-Substituent Key Feature Impact Reference
This compound 4-Chlorophenethyl Electron-withdrawing (Cl) Enhanced rigidity Target
2-Benzyl-N-(4-methoxybenzyl)aniline 4-Methoxybenzyl Electron-donating (OMe) Improved solubility
4,4'-Bis(1-phenylethyl)diphenylamine Bis(1-phenylethyl) Steric bulk High thermal stability
Chlorine Substitution Effects

Chlorine atoms influence both electronic properties and intermolecular interactions:

  • 4-Methoxy-N-(1-phenylethyl)aniline () lacks chlorine, resulting in lower melting points compared to chlorinated analogs.

Key Insight : The 4-chlorophenethyl group in the target compound introduces steric hindrance and electron withdrawal, which may slow nucleophilic reactions but enhance stability in oxidative environments .

Biological Activity

4-Butoxy-N-(4-chlorophenethyl)aniline is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

  • Molecular Formula: C₁₈H₂₂ClNO
  • Molecular Weight: 303.83 g/mol
  • CAS Number: 6373-46-2

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis and death. This property makes it a candidate for developing new antibiotics, particularly against resistant strains.

2. Anticancer Activity
The compound has shown promise in anticancer studies, where it is believed to inhibit specific enzymes involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis. For instance, studies have demonstrated that compounds structurally similar to this compound can effectively target cancer cells by inducing apoptosis.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in cancer cell metabolism and proliferation.
  • Membrane Disruption: Its hydrophobic butoxy group allows it to integrate into lipid membranes, disrupting their integrity and function.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains a butoxy group and chlorine atomAntimicrobial, Anticancer
N-(4-Chlorophenethyl)-3-propoxyanilineSimilar structure with a propoxy groupAnticancer
N-(4-Methylphenethyl)-3-propoxyanilineMethyl group instead of chlorineModerate activity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various aniline derivatives, including this compound. It was found effective against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Potential
In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The study highlighted its potential as a lead compound for drug development targeting specific cancer pathways.

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies: To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies: To elucidate the precise pathways through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Butoxy-N-(4-chlorophenethyl)aniline, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkoxy groups (e.g., butoxy) can be introduced via Williamson ether synthesis, while the phenethylamine moiety may require reductive amination. Reaction optimization should consider solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling). Evidence from similar compounds suggests pilot-scale synthesis may involve stepwise purification using column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography for definitive structural elucidation, as demonstrated for ethoxy/methoxy analogs .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • UV-Vis spectroscopy (λmax ~255 nm) to assess electronic transitions, analogous to related aniline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store as a crystalline solid at -20°C in inert, airtight containers to prevent oxidation or hydrolysis. Stability studies for similar compounds indicate a shelf life of ≥5 years under these conditions. Avoid exposure to light and moisture, as alkoxy-aniline derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can experimental design (e.g., Box-Behnken) optimize the synthesis or functionalization of this compound?

  • Answer : Box-Behnken designs are effective for multi-variable optimization. For instance, variables like temperature, catalyst loading, and solvent ratio can be modeled to maximize yield. A study on aniline degradation using this approach achieved 95% efficiency by optimizing pH, catalyst dose, and irradiation time . Apply response surface methodology (RSM) to identify critical parameters and interactions.

Q. How can researchers resolve contradictions in solubility or reactivity data for this compound?

  • Answer : Contradictions may arise from impurities or solvent effects. Conduct systematic solubility tests in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) and validate purity via HPLC (≥98% purity recommended). Cross-reference with X-ray data to confirm structural consistency . For reactivity discrepancies, perform controlled kinetic studies under inert atmospheres to isolate variables .

Q. What computational methods are suitable for predicting the electronic properties or binding interactions of this compound?

  • Answer : Density Functional Theory (DFT) calculations can model electron distribution and HOMO-LUMO gaps, as shown for acyl hydrazides . Molecular docking or MD simulations may predict binding affinities to biological targets (e.g., enzymes), leveraging crystallographic data for force field parameterization .

Q. How can researchers assess the environmental impact or degradation pathways of this compound?

  • Answer : Use MnFe2O4/Zn2SiO4 catalysts under simulated solar radiation to study photocatalytic degradation. Monitor intermediates via LC-MS and quantify mineralization rates with TOC analysis. Adsorption studies on macroporous resins (e.g., NKA-II) can inform wastewater treatment strategies .

Q. What advanced techniques ensure batch-to-batch consistency in purity for pharmacological studies?

  • Answer : Implement orthogonal methods:

  • HPLC-DAD with C18 columns and gradient elution (acetonitrile/water).
  • Chiral chromatography if stereoisomers are present.
  • Thermogravimetric analysis (TGA) to detect solvates or hydrates.
  • Reference certified standards (e.g., EP/USP guidelines) for calibration .

Methodological Notes

  • Synthetic Challenges : Prioritize regioselectivity in alkoxy group introduction; steric hindrance from the chlorophenethyl group may require bulky base catalysts (e.g., NaH) .
  • Safety Protocols : Classify the compound as hazardous due to aromatic amine toxicity. Use PPE and fume hoods, referencing safety data for benzidine analogs .
  • Data Validation : Replicate experiments across multiple batches and validate via inter-laboratory comparisons to ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.